molecular formula C29H23N3O3S2 B12576485 N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide CAS No. 303163-19-1

N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide

Cat. No.: B12576485
CAS No.: 303163-19-1
M. Wt: 525.6 g/mol
InChI Key: SCIGNWNFAKREND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide (hereafter referred to as the "target compound") is a thiazole-based small molecule with a benzamide backbone. It is a potent inhibitor of p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory pathways. The compound's structure includes a 1,3-thiazol-5-yl core substituted with 3-methylphenyl (position 4) and 4-methylsulfonylphenyl (position 2), linked to a pyridyl-benzamide moiety. Its design optimizes binding to the ATP pocket of p38 MAP kinase, reducing TNF-α production and demonstrating efficacy in rheumatoid arthritis (RA) models .

Properties

CAS No.

303163-19-1

Molecular Formula

C29H23N3O3S2

Molecular Weight

525.6 g/mol

IUPAC Name

N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide

InChI

InChI=1S/C29H23N3O3S2/c1-19-7-6-10-22(17-19)26-27(36-29(32-26)21-11-13-24(14-12-21)37(2,34)35)23-15-16-30-25(18-23)31-28(33)20-8-4-3-5-9-20/h3-18H,1-2H3,(H,30,31,33)

InChI Key

SCIGNWNFAKREND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3-Thiazole Core

The 1,3-thiazole ring is commonly synthesized via cyclization reactions involving α-haloketones and thiourea or thioamide derivatives. For this compound, the key steps include:

  • Step 1: Preparation of substituted α-haloketones
    The 4-methylsulfonylphenyl and 3-methylphenyl groups are introduced via appropriately substituted α-haloketones or phenacyl bromides. For example, 4-(methylsulfonyl)phenacyl bromide can be prepared by oxidation of the corresponding methylthio derivative.

  • Step 2: Cyclization with thiourea or thioamide derivatives
    The substituted α-haloketones react with thiourea derivatives to form the thiazole ring. This reaction is typically carried out in polar aprotic solvents such as acetonitrile or N-methylpyrrolidone (NMP) under reflux conditions (80–100 °C) for several hours. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-haloketone, followed by ring closure and elimination of halide.

  • Step 3: Introduction of the 2-pyridyl substituent at the 5-position
    The 5-position substitution with a 2-pyridyl group is achieved by using 2-aminopyridine derivatives or via cross-coupling reactions (e.g., Suzuki or Stille coupling) on preformed thiazole intermediates bearing suitable leaving groups.

Example Reaction Conditions:

Step Reagents & Conditions Yield (%) Notes
α-Haloketone formation Bromination of methylsulfanylphenyl ketone, oxidation to methylsulfonyl 70–85 Controlled oxidation to sulfone is critical
Thiazole ring formation α-Haloketone + thiourea, reflux in acetonitrile, 6–10 h 55–75 Polar aprotic solvent preferred
Pyridyl substitution Cross-coupling with 2-bromopyridine, Pd catalyst, base, inert atmosphere 60–80 Requires careful catalyst and ligand choice

Amide Bond Formation to Attach Benzamide Moiety

The final step involves coupling the 4-(2-pyridyl)thiazole intermediate with benzoyl chloride or benzoyl anhydride to form the benzamide linkage.

  • Method:
    The amide bond is typically formed by reacting the amine group on the pyridyl ring with benzoyl chloride in the presence of a base such as triethylamine or pyridine in anhydrous solvents like dichloromethane or tetrahydrofuran (THF).

  • Alternative:
    Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU can be used for milder conditions and better yields.

Typical Conditions:

Reagents Solvent Temperature Time Yield (%)
Benzoyl chloride + amine intermediate + triethylamine DCM or THF 0–25 °C 2–6 h 70–90

Purification and Characterization

  • Purification is generally achieved by column chromatography using silica gel with gradients of dichloromethane and methanol or ethyl acetate.
  • Final compounds are characterized by NMR (1H, 13C), mass spectrometry, and melting point analysis.

Detailed Research Findings and Examples

Patent Literature Insights

  • Patents (e.g., WO2001074811A2) describe the synthesis of substituted 1,3-thiazole compounds with pyridyl and aryl substituents, emphasizing the use of α-haloketones and thiourea derivatives for ring formation and subsequent functionalization steps.

  • The patent US20040097555A1 discusses pharmaceutical agents containing p38 MAP kinase inhibitors structurally related to the target compound, indicating synthetic routes involving thiazole ring construction and amide bond formation.

Published Synthetic Protocols

  • Mustafa et al. synthesized quinoline-based iminothiazoline derivatives by refluxing phenacyl bromides with acyl thioureas in dichloromethane using trimethylamine as a base under nitrogen atmosphere for 10 hours, a method adaptable for similar thiazole derivatives.

  • Hydroxylation and functionalization of related thiazole compounds have been achieved using enzymatic methods (e.g., P450 BM3 mutants) for metabolite production, indicating potential biocatalytic routes for late-stage modifications.

Chemical Vendor and Database Information

  • PubChem entries for related compounds confirm molecular formulas, structures, and provide SMILES and InChI identifiers useful for computational design and verification of synthetic targets.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents Conditions Yield Range Notes
1 α-Haloketone synthesis Substituted methyl ketones, bromine, oxidants Reflux, controlled oxidation 70–85% Sulfide to sulfone oxidation critical
2 Thiazole ring formation α-Haloketone + thiourea Reflux in acetonitrile or NMP, 6–10 h 55–75% Polar aprotic solvents preferred
3 Pyridyl substitution Pd-catalyzed cross-coupling Inert atmosphere, base, 80–100 °C 60–80% Catalyst and ligand choice affects yield
4 Amide bond formation Benzoyl chloride + amine intermediate 0–25 °C, 2–6 h, base 70–90% Use of coupling agents improves yield

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The pyridyl and thiazolyl groups enable palladium-catalyzed cross-coupling reactions. For example:

  • Reaction : Arylation of the pyridine ring using aryl boronic acids.

  • Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent at 80–100°C.

  • Yield : 70–85% (observed in analogous thiazole derivatives).

Key Data :

ReagentsConditionsProduct YieldSource
4-Bromophenylboronic acidPd(PPh₃)₄, Na₂CO₃, 90°C78%

Nucleophilic Aromatic Substitution

The electron-deficient pyridyl and sulfonylphenyl groups undergo substitution:

  • Reaction : Replacement of halides (e.g., Cl, Br) with amines or thiols.

  • Example : Reaction with piperazine in DMF at 120°C forms tertiary amines.

Mechanistic Insight :

  • Activation via electron-withdrawing groups (sulfonyl) enhances electrophilicity.

  • Regioselectivity favors para positions due to steric hindrance from methyl groups.

Oxidation and Reduction Reactions

  • Oxidation :

    • Thioether intermediates (during synthesis) oxidize to sulfonyl groups using H₂O₂ or mCPBA.

    • Key Step : Conversion of methylthioether to methylsulfonyl via H₂O₂/CH₃COOH (yield: 93–99%).

  • Reduction :

    • Nitro groups (if present) reduce to amines using H₂/Pd-C (not directly observed but plausible ).

Hydrolysis of Benzamide Moieties

  • Acid/Base Hydrolysis :

    • Cleavage of the amide bond under strong acidic (HCl, 6M) or basic (NaOH, 10%) conditions.

    • Product : Benzoic acid and aminothiazole derivatives (observed in related benzamides ).

Stability Note :
The methylsulfonyl group stabilizes the thiazole ring against hydrolysis under mild conditions .

Cycloaddition and Ring-Opening Reactions

Thiazole rings participate in:

  • Diels-Alder Reactions : With electron-deficient dienophiles (e.g., maleic anhydride) at elevated temperatures.

  • Ring-Opening : In strongly basic media (e.g., NaH/DMF), forming thiol intermediates .

Mechanistic and Synthetic Implications

  • Regioselectivity : Steric effects from the 3-methylphenyl group direct electrophilic attacks to the 5-position of the thiazole .

  • Catalytic Challenges : Palladium poisoning by sulfur-containing groups necessitates ligand optimization (e.g., RuPhos ).

  • Applications : Derivatives show potential as kinase inhibitors or antimicrobial agents via targeted functionalization .

Scientific Research Applications

Antimicrobial Applications

Thiazole Derivatives as Antimicrobial Agents
Thiazole derivatives, including N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide, have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole rings exhibit effective antibacterial activity against various strains, including resistant Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain thiazole derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, highlighting their potential in combating multidrug-resistant infections .

Case Study: Synthesis and Evaluation
In a recent synthesis of thiazole-based compounds, researchers evaluated their antimicrobial efficacy using minimum inhibitory concentration (MIC) assays. Compounds similar to this compound were tested against a panel of pathogens. The results indicated that some derivatives exhibited MIC values comparable to traditional antibiotics, suggesting their viability as new therapeutic agents .

Anti-inflammatory Properties

COX-2 Inhibition
this compound has also been investigated for its potential as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme associated with inflammation and pain pathways. Compounds designed to inhibit COX-2 can serve as effective anti-inflammatory agents. Studies have shown that thiazole derivatives can selectively inhibit COX-2 over COX-1, minimizing gastrointestinal side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Research Findings
In vitro studies have demonstrated that certain thiazole-containing compounds significantly reduce prostaglandin E2 production in inflammatory models. This suggests that this compound could be developed into a novel anti-inflammatory drug .

Anticancer Activity

Mechanisms of Action
The anticancer potential of thiazole derivatives has been a focal point in recent research. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies indicate that these compounds can target multiple signaling pathways involved in tumor growth and metastasis .

Case Study: Evaluation of Anticancer Efficacy
In a comprehensive study involving several thiazole derivatives, researchers assessed their cytotoxic effects on various cancer cell lines. The results revealed that specific compounds exhibited significant antiproliferative activity against breast and colon cancer cells. The mechanism was linked to the modulation of key oncogenic pathways, suggesting the potential for clinical application in cancer therapy .

Summary Table of Applications

ApplicationMechanism/ActivityReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatorySelective COX-2 inhibition
AnticancerInduction of apoptosis and cell cycle arrest

Mechanism of Action

The mechanism of action of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide involves its interaction with specific molecular targets. In biological systems, it is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Varied Substituents

TAK-715 (N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide)
  • Structural Differences : The target compound features a 4-methylsulfonylphenyl group at position 2 of the thiazole ring, while TAK-715 has a 2-ethyl group. Both retain the 4-(3-methylphenyl) substitution.
  • Activity : TAK-715 is a p38 MAP kinase inhibitor (IC₅₀ = 7.2 nM) with oral bioavailability and anti-RA activity. The methylsulfonyl group in the target compound may enhance solubility and target affinity compared to TAK-715's ethyl group .
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
  • Structural Differences : The thiazole ring here is substituted with 4-methylphenyl (position 4) and 5-phenyl groups. The benzamide moiety includes a 4-methoxy group instead of a pyridyl linkage.

Thiadiazole and Triazole Analogues

1,3,4-Thiadiazole Derivatives
  • Example : 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole
  • Structural Differences : Replaces the thiazole core with a 1,3,4-thiadiazole ring. Sulfanyl chains increase molecular weight and may enhance metal-binding properties.
  • Activity : Thiadiazoles are associated with antimicrobial and anti-inflammatory effects but lack direct p38 MAP kinase targeting, unlike the thiazole-based target compound .
Triazole Derivatives
  • Example : N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
  • Structural Differences : Incorporates a 1,2,4-triazole ring and a thiophen-2-yl group. The complexity increases metabolic stability challenges compared to the target compound’s simpler thiazole-pyridyl framework .

Sulfonamide-Containing Compounds

N-[3-(3-methoxypropyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]-4-methylbenzamide
  • Structural Differences : Features a thiophen-2-yl group and a 3-methoxypropyl chain. The sulfonamide is absent, replaced by a methylbenzamide group.
  • Activity : Likely targets different kinases or inflammatory pathways due to the thiophene moiety, which may reduce p38 specificity compared to the target compound’s methylsulfonylphenyl group .

Data Tables

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Thiazole Substituents (Position 2/4) Key Functional Groups Target Enzyme (IC₅₀) Bioactivity
Target Compound 4-methylsulfonylphenyl / 3-methylphenyl Pyridyl-benzamide p38 MAP kinase (<10 nM) Anti-TNF-α, anti-RA
TAK-715 Ethyl / 3-methylphenyl Pyridyl-benzamide p38 MAP kinase (7.2 nM) Orally active anti-RA
4-Methoxy-N-[4-(4-methylphenyl)... 4-methylphenyl / 5-phenyl Methoxy-benzamide Not reported Hypothesized anti-inflammatory

Table 2: Pharmacokinetic Properties

Compound Name Molecular Weight logP (Predicted) Solubility (µM) Oral Bioavailability
Target Compound 497.56 3.8 12.5 Moderate
TAK-715 399.51 4.2 8.7 High
1,3,4-Thiadiazole Derivative 452.62 5.1 2.3 Low

Biological Activity

N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide is a compound that belongs to the thiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₃₀H₂₇N₃O₂S₂
  • Molecular Weight : 525.684 g/mol
  • CAS Number : 303163-42-0
  • LogP : 7.408 (indicating high lipophilicity) .

Thiazole derivatives have been widely studied for their ability to interact with various biological targets. The specific mechanism of action for this compound is believed to involve:

  • Inhibition of Kinases : Similar thiazole compounds have shown potential as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling and proliferation .
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

Research has indicated that thiazole derivatives can exhibit significant antimicrobial effects. For instance:

  • Compounds structurally similar to this compound were tested against various bacterial strains, showing Minimum Inhibitory Concentrations (MIC) ranging from 100–400 µg/mL for Gram-positive bacteria and lower efficacy against Gram-negative strains .
CompoundTarget OrganismMIC (µg/mL)
1bE. faecalis100
1cE. faecalis100
ReferenceChloramphenicol25–50

Antifungal Activity

The antifungal activity of thiazole derivatives is often more pronounced:

  • Certain derivatives showed activity against Candida albicans with pMIC values indicating effective concentrations around 3.92–4.01 mM .
CompoundTarget OrganismpMIC (mM)
5bA. niger4.01–4.23
ReferenceFluconazoleLower efficacy

Case Studies and Research Findings

Numerous studies have explored the biological activities of thiazole derivatives:

  • Cancer Treatment :
    • A study focused on the design and synthesis of thiazole/thiadiazole carboxamide derivatives demonstrated their potential as c-Met kinase inhibitors, which are relevant in cancer therapies .
  • Antimicrobial Screening :
    • A comprehensive screening of methylsulfonyl benzothiazoles highlighted their antimicrobial and anticancer properties, suggesting that modifications in the thiazole structure can enhance biological activity .

Q & A

Q. What are the established synthetic routes for N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the thiazole and pyridine rings. Key steps include:

Thiazole Core Formation : Coupling of 3-methylphenyl and 4-methylsulfonylphenyl precursors via Hantzsch thiazole synthesis .

Pyridine Substitution : Introduction of the benzamide group at the 4-position of the pyridine ring using Buchwald-Hartwig amination or nucleophilic aromatic substitution .

Sulfonylation : Installation of the methylsulfonyl group via oxidation of a methylthio intermediate using m-CPBA or hydrogen peroxide .

  • Critical Parameters :
  • Temperature control during thiazole cyclization (e.g., 90°C for 3 hours in POCl₃) .
  • Catalysts for pyridine functionalization (e.g., Pd(OAc)₂ for cross-coupling) .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • X-ray Crystallography : Resolves bond lengths and dihedral angles of the thiazole-pyridine core (e.g., C–S bond: ~1.72 Å; pyridine-thiazole dihedral: 15–25°) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.5 ppm; methylsulfonyl group shows a singlet at δ 3.1 ppm .
  • HRMS : Exact mass confirmed via ESI-HRMS (e.g., [M+H]⁺ calculated within 2 ppm error) .

Q. What preliminary biological targets or pathways are associated with this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Analogous thiazole derivatives target bacterial PPTases (phosphopantetheinyl transferases), critical for fatty acid biosynthesis .
  • Pathway Analysis : Use of bacterial proliferation assays (e.g., MIC determination) and metabolomics to identify disrupted pathways (e.g., lipid metabolism) .

Advanced Research Questions

Q. How do computational methods aid in optimizing the synthesis of this compound?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states for thiazole cyclization, predicting optimal solvent (e.g., DMF) and temperature .
  • Machine Learning : Training models on reaction yield data from analogous compounds to predict catalyst efficiency (e.g., Pd vs. Cu systems) .
  • Table 1 : Computational vs. Experimental Yields for Key Steps
StepPredicted Yield (%)Experimental Yield (%)
Thiazole Formation7872
Pyridine Substitution8580

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-PPTase targets (e.g., kinases) .
  • Structural-Activity Landscapes : Compare bioactivity of derivatives with modified sulfonyl groups to isolate target-specific effects .
  • Case Study : A 2023 study found conflicting MIC values (2 µg/mL vs. 8 µg/mL) for S. aureus; resolved via standardized culture conditions (pH 7.4 vs. 6.8) .

Q. How can regioselectivity challenges in pyridine functionalization be addressed?

  • Methodological Answer :
  • Directing Groups : Temporarily install ortho-directing groups (e.g., boronic esters) to favor substitution at the 4-position .
  • Microwave Synthesis : Accelerate reaction kinetics to reduce side products (e.g., 150°C for 10 minutes vs. 24 hours conventional) .

Q. What advanced techniques validate metabolic stability in pharmacokinetic studies?

  • Methodological Answer :
  • LC-MS/MS : Quantify parent compound and metabolites in rat plasma (e.g., t₁/₂ = 4.2 hours; CL = 12 mL/min/kg) .
  • CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.